

# A Comprehensive Technical Guide to the Synthesis of Anticancer Agent 245

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 245*

Cat. No.: *B15561900*

[Get Quote](#)

## Introduction

**Anticancer agent 245**, also identified as compound 115 in scientific literature, is a potent benzoxaborole derivative that has demonstrated significant efficacy against various cancer cell lines. This technical guide provides an in-depth overview of its synthesis pathway, supported by experimental data and visual diagrams, intended for researchers, scientists, and professionals in the field of drug development. The compound, with the CAS Number 2130040-60-5 and molecular formula C<sub>24</sub>H<sub>22</sub>BNO<sub>4</sub>, has shown particular promise in preclinical studies, notably against ovarian cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Quantitative Data Summary

The biological activity of **Anticancer agent 245** (compound 115) and related compounds has been evaluated against several cancer cell lines. The data presented below is extracted from the primary research publication by Zhang J, et al. in the Journal of Medicinal Chemistry.

Table 1: In Vitro Antiproliferative Activity (IC<sub>50</sub>,  $\mu$ M)

| Compound Number | SKOV3 (ovarian) | MDA-MB-231 (breast) | HCT-116 (colon) | WI-38 (normal) | Selectivity (WI-38/SKOV3) |
|-----------------|-----------------|---------------------|-----------------|----------------|---------------------------|
| 115             | 0.021           | 0.056               | 0.11            | >10            | ~180-fold                 |
| 103             | 0.033           | -                   | -               | >10            | >303                      |
| 69              | 0.28            | 0.45                | 0.87            | >10            | ~150-fold                 |

Data sourced from Zhang J, et al., J Med Chem. 2019, 62(14), 6765-6784.[2][3][6]

Table 2: In Vivo Efficacy in SKOV3 Xenograft Mouse Model

| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
|-----------------|----------------|-----------------------------|
| Compound 115    | 2              | Significant                 |
| Compound 115    | 10             | Significant                 |
| Compound 103    | 2              | Significant                 |
| Compound 103    | 10             | Significant                 |

Details on the exact percentage of inhibition are available in the source publication. The study confirmed dose-dependent inhibition of tumor growth.[6]

## Synthesis Pathway

The synthesis of **Anticancer agent 245** (compound 115) is a multi-step process starting from commercially available materials. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol for the key final step.

## Synthesis Scheme Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic route to **Anticancer Agent 245**.

## Experimental Protocol: Synthesis of Compound 115

The final step in the synthesis of **Anticancer agent 245** involves an amide coupling reaction between the benzoxaborole carboxylic acid intermediate and the corresponding aniline derivative.

Materials:

- 7-(2-carboxyethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (Intermediate C)
- 3'-(4-acetylphenyl)aniline (Amine Moiety D)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- Ethyl acetate

- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 7-(2-carboxyethyl)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 10 minutes.
- Add 3'-(4-acetylphenyl)aniline (1.0 eq) to the reaction mixture.
- Continue stirring at room temperature for an additional 4 hours.
- After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the final product, **Anticancer agent 245** (compound 115).

## Mechanism of Action and Signaling Pathway

While the precise molecular target of **Anticancer agent 245** is still under investigation, studies have shown that it induces apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.

## Apoptosis Induction Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Proposed apoptotic pathway induced by Agent 245.

## Experimental Workflow: Cell Viability Assay

The antiproliferative activity of **Anticancer agent 245** is typically determined using a cell viability assay, such as the MTT or SRB assay. The general workflow for such an experiment is outlined below.



[Click to download full resolution via product page](#)

Caption: General workflow for a cell viability assay.

## Conclusion

**Anticancer agent 245** (compound 115) represents a promising new class of anticancer compounds based on the benzoxaborole scaffold. The synthetic pathway is well-defined, and the compound exhibits potent *in vitro* and *in vivo* activity. Further research into its precise mechanism of action and potential for clinical development is warranted. This guide provides a foundational understanding for researchers aiming to build upon the existing knowledge of this compelling anticancer agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- 3. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- 5. Others 16 - 美国 InvivoChem 中文官网 [[invivochem.cn](https://invivochem.cn)]
- 6. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis of Anticancer Agent 245]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561900#synthesis-pathway-for-anticancer-agent-245>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)